
N-(tert-butyl)-3,5-dichlorobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(tert-butyl)-3,5-dichlorobenzamide est un composé organique caractérisé par la présence d’un groupe tert-butyle attaché à une structure de benzamide avec deux atomes de chlore aux positions 3 et 5 sur le cycle benzénique.
Méthodes De Préparation
Voies de Synthèse et Conditions de Réaction : La synthèse de la N-(tert-butyl)-3,5-dichlorobenzamide implique généralement la réaction de l’acide 3,5-dichlorobenzoïque avec la tert-butylamine. Le processus peut être résumé comme suit :
Activation de l’acide 3,5-dichlorobenzoïque : Le groupe acide carboxylique est activé à l’aide d’un réactif de couplage tel que le chlorure de thionyle (SOCl₂) pour former le chlorure d’acide correspondant.
Réaction d’Amidation : Le chlorure d’acide est ensuite mis à réagir avec la tert-butylamine en présence d’une base comme la triéthylamine pour donner la this compound.
Méthodes de Production Industrielle : En milieu industriel, la production de this compound peut impliquer des réacteurs à écoulement continu pour améliorer l’efficacité et le rendement. L’utilisation de systèmes automatisés garantit un contrôle précis des conditions de réaction, telles que la température et la pression, conduisant à un produit plus cohérent.
Analyse Des Réactions Chimiques
Types de Réactions : La N-(tert-butyl)-3,5-dichlorobenzamide peut subir diverses réactions chimiques, notamment :
Réactions de Substitution : Les atomes de chlore sur le cycle benzénique peuvent être substitués par des nucléophiles dans des conditions appropriées.
Réactions de Réduction : Le composé peut être réduit pour former différents dérivés, en fonction des agents réducteurs utilisés.
Réactions d’Oxydation : L’oxydation peut conduire à la formation de différents groupes fonctionnels sur le cycle benzénique.
Réactifs et Conditions Courants :
Substitution : Des réactifs comme le méthylate de sodium ou le tert-butylate de potassium peuvent être utilisés pour la substitution nucléophile.
Réduction : Les agents réducteurs courants comprennent l’hydrure de lithium et d’aluminium (LiAlH₄) et le borohydrure de sodium (NaBH₄).
Oxydation : Des agents oxydants tels que le permanganate de potassium (KMnO₄) ou le trioxyde de chrome (CrO₃) peuvent être utilisés.
Principaux Produits : Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, la substitution nucléophile peut donner différents benzamides substitués, tandis que la réduction peut conduire à la formation d’amines ou d’alcools.
Applications De Recherche Scientifique
La N-(tert-butyl)-3,5-dichlorobenzamide a plusieurs applications dans la recherche scientifique :
Chimie : Elle est utilisée comme intermédiaire dans la synthèse de molécules organiques plus complexes.
Biologie : Le composé peut être utilisé dans des études impliquant l’inhibition enzymatique et les interactions protéiques.
Médecine : La recherche sur son potentiel en tant qu’agent pharmaceutique pour le traitement de diverses affections est en cours.
Industrie : Elle sert de précurseur dans la fabrication d’agrochimiques et d’autres produits chimiques industriels.
Mécanisme D'action
Le mécanisme par lequel la N-(tert-butyl)-3,5-dichlorobenzamide exerce ses effets implique son interaction avec des cibles moléculaires spécifiques. Le groupe tert-butyle et la structure dichlorobenzamide lui permettent de se lier aux enzymes ou aux récepteurs, inhibant potentiellement leur activité. Cette interaction peut affecter diverses voies biochimiques, conduisant aux résultats thérapeutiques ou industriels souhaités.
Composés Similaires :
- N-(tert-butyl)-2,4-dichlorobenzamide
- N-(tert-butyl)-3,5-difluorobenzamide
- N-(tert-butyl)-3,5-dibromobenzamide
Comparaison : La this compound est unique en raison du positionnement spécifique des atomes de chlore, qui influence sa réactivité et son interaction avec d’autres molécules. Comparée à ses analogues avec différentes substitutions halogénées, elle peut présenter des propriétés chimiques et biologiques distinctes, la rendant adaptée à des applications spécifiques.
Comparaison Avec Des Composés Similaires
- N-(tert-butyl)-2,4-dichlorobenzamide
- N-(tert-butyl)-3,5-difluorobenzamide
- N-(tert-butyl)-3,5-dibromobenzamide
Comparison: N-(tert-butyl)-3,5-dichlorobenzamide is unique due to the specific positioning of chlorine atoms, which influences its reactivity and interaction with other molecules. Compared to its analogs with different halogen substitutions, it may exhibit distinct chemical and biological properties, making it suitable for specific applications.
Propriétés
Numéro CAS |
33244-96-1 |
|---|---|
Formule moléculaire |
C11H13Cl2NO |
Poids moléculaire |
246.13 g/mol |
Nom IUPAC |
N-tert-butyl-3,5-dichlorobenzamide |
InChI |
InChI=1S/C11H13Cl2NO/c1-11(2,3)14-10(15)7-4-8(12)6-9(13)5-7/h4-6H,1-3H3,(H,14,15) |
Clé InChI |
GIZJFYDJGULERU-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)NC(=O)C1=CC(=CC(=C1)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-(4-methoxyphenyl)-4-{[(1E,2E)-3-phenylprop-2-en-1-ylidene]amino}-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B12002180.png)
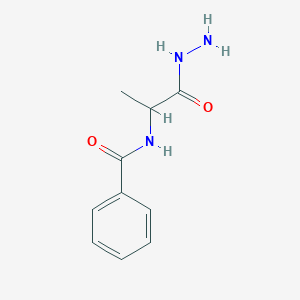

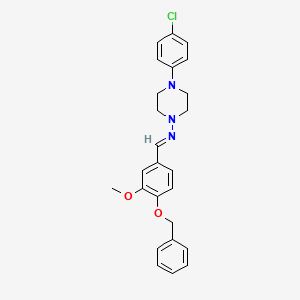
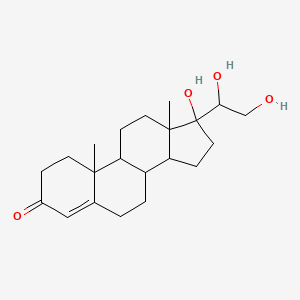
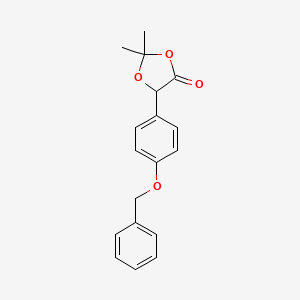


![N'-[1-(4-aminophenyl)ethylidene]isonicotinohydrazide](/img/structure/B12002210.png)

![4-benzyl-N-[(E)-4-pyridinylmethylidene]-1-piperazinamine](/img/structure/B12002238.png)

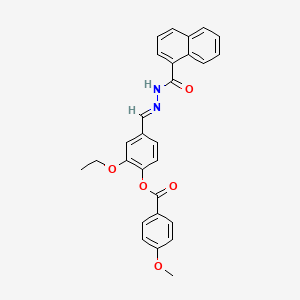
![N'-[(E)-(3-Chlorophenyl)methylidene]-2-[(4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)sulfanyl]acetohydrazide](/img/structure/B12002258.png)
